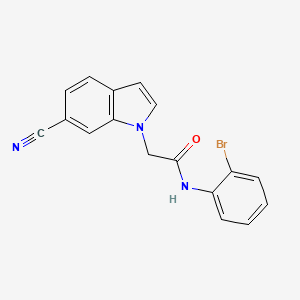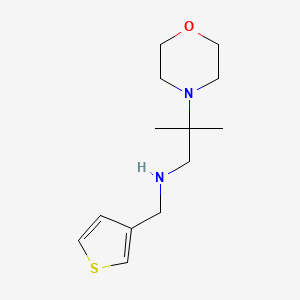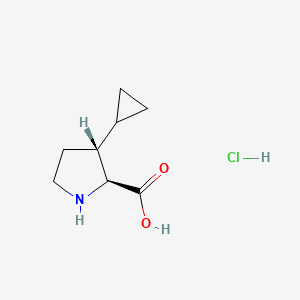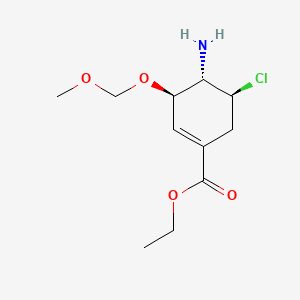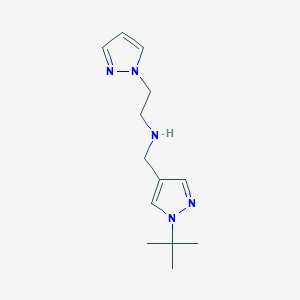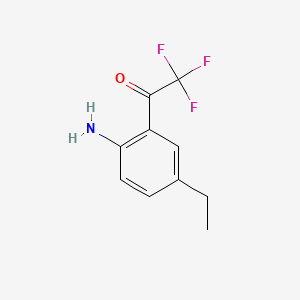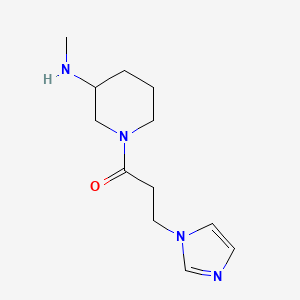
3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one is a synthetic organic compound that features both an imidazole ring and a piperidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines.
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Linking the Two Rings: The final step would involve coupling the imidazole and piperidine rings through a propanone linker, possibly using reagents like alkyl halides and bases.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methylamino group or the piperidine ring.
Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.
Substitution: Both the imidazole and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted imidazole or piperidine derivatives.
科学的研究の応用
3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action would depend on the specific biological target. For instance:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 1-(1H-Imidazol-1-yl)-3-(methylamino)propan-2-one
- 3-(1H-Imidazol-1-yl)-1-(piperidin-1-yl)propan-1-one
Uniqueness
3-(1h-Imidazol-1-yl)-1-(3-(methylamino)piperidin-1-yl)propan-1-one is unique due to the combination of the imidazole and piperidine rings, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
特性
分子式 |
C12H20N4O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
3-imidazol-1-yl-1-[3-(methylamino)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H20N4O/c1-13-11-3-2-6-16(9-11)12(17)4-7-15-8-5-14-10-15/h5,8,10-11,13H,2-4,6-7,9H2,1H3 |
InChIキー |
XBNCDDJYFULMHR-UHFFFAOYSA-N |
正規SMILES |
CNC1CCCN(C1)C(=O)CCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


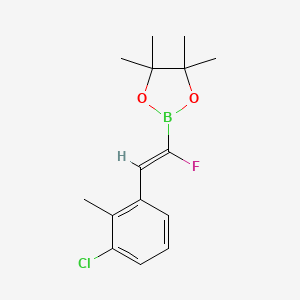
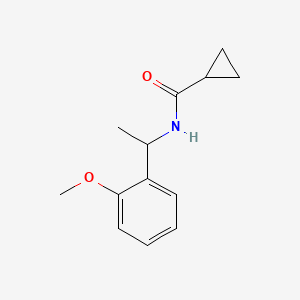
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
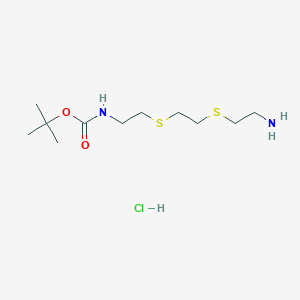


![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
